molecular formula C5H11BrClN B2540458 3-(Bromomethyl)pyrrolidine hydrochloride CAS No. 1353979-58-4

3-(Bromomethyl)pyrrolidine hydrochloride

Cat. No.: B2540458
CAS No.: 1353979-58-4
M. Wt: 200.5
InChI Key: BEVUOQZPAYOEJF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyrrolidine hydrochloride (CAS: 952748-39-9) is a pyrrolidine derivative featuring a bromomethyl (-CH2Br) substituent at the 3-position of the pyrrolidine ring, paired with a hydrochloride counterion. Its molecular formula is C4H9BrClN, with a molecular weight of 186.48 g/mol . Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for catalytic and pharmaceutical applications .

Properties

IUPAC Name

3-(bromomethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVUOQZPAYOEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)pyrrolidine hydrochloride typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with bromomethyl compounds under controlled conditions. For example, the reaction of pyrrolidine with bromoacetic acid in the presence of a base can yield 3-(Bromomethyl)pyrrolidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)pyrrolidine hydrochloride involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of receptor functions, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Bromopyrrolidine Hydrochloride
  • Structure : Bromine directly attached to the pyrrolidine ring.
  • Reactivity : The bromine on the ring is less sterically accessible compared to bromomethyl derivatives, reducing its utility in SN2 reactions.
  • Applications : Primarily used in ring-opening reactions or as a precursor for functionalized heterocycles .
3-(Bromophenyl)pyrrolidine Hydrochlorides
  • Examples :
    • 3-(4-Bromophenyl)pyrrolidine hydrochloride (CAS: 1187931-39-0, similarity: 0.93)
    • 3-(3-Bromophenyl)pyrrolidine hydrochloride (CAS: 1203681-69-9, similarity: 0.91)
  • Key Differences :
    • Electronic Effects : Bromophenyl groups introduce strong electron-withdrawing effects via the aromatic ring, altering the pyrrolidine’s basicity and reactivity.
    • Applications : These compounds are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the aryl bromide moiety .
3-(Fluoromethyl)pyrrolidine Hydrochloride
  • Structure : Fluoromethyl (-CH2F) substituent at the 3-position.
  • Reactivity : Fluorine’s electronegativity reduces nucleophilicity compared to bromine, making it less reactive in substitution reactions.
  • Applications : Valued in medicinal chemistry for metabolic stability and bioavailability enhancement .

Steric and Functional Group Variations

3-(4-Bromo-2-methylphenoxy)pyrrolidine Hydrochloride (CAS: 1220027-23-5)
  • Structure: Phenoxy group with bromine and methyl substituents.
  • Steric Effects: The bulky phenoxy group increases steric hindrance, limiting interactions at the pyrrolidine nitrogen.
  • Applications: Potential use in ligand design for metal catalysis .
3-(4-Methylphenylsulphonyl)pyrrolidine Hydrochloride
  • Structure : Sulfonyl group introduces strong electron-withdrawing effects.
  • Reactivity : Enhances acidity of the pyrrolidine nitrogen, facilitating deprotonation in base-catalyzed reactions.
  • Applications : Intermediate in sulfonamide drug synthesis .

Catalytic and Pharmaceutical Relevance

2-Methylpyrrolidine Hydrochloride
  • Structure : Methyl substituent at the 2-position.
  • Role in Catalysis : Used in iminium ion catalysis to mimic steric effects of proline derivatives but lacks a Bronsted base site, reducing enantioselectivity in Diels-Alder reactions .
(3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride (CAS: 1286761-93-0)
  • Structure : Chiral trifluoromethoxy group.
  • Applications : Key building block for CNS-targeting drugs due to fluorine’s blood-brain barrier penetration .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity Feature Application Example Reference
3-(Bromomethyl)pyrrolidine HCl -CH2Br C4H9BrClN 186.48 Nucleophilic substitution Alkylating agent
3-(4-Bromophenyl)pyrrolidine HCl -C6H4Br (para) C10H12BrClN 274.57 Suzuki-Miyaura coupling Aryl cross-coupling
3-(Fluoromethyl)pyrrolidine HCl -CH2F C6H13ClFN 153.63 Metabolic stability Medicinal chemistry
3-(4-Bromo-2-methylphenoxy)pyrrolidine HCl -O-C6H3BrCH3 C12H15BrClNO 320.62 Ligand design Metal catalysis

Table 2: Steric and Catalytic Performance

Compound Name Steric Bulk Catalytic Efficiency (Diels-Alder) Enantioselectivity Reference
Proline methyl ester HCl Moderate High >90% ee
2-Methylpyrrolidine HCl High Moderate <50% ee
3-(Bromomethyl)pyrrolidine HCl Low N/A N/A

Critical Analysis of Research Findings

  • Steric vs. Electronic Trade-offs: Bromomethyl derivatives (e.g., 3-(Bromomethyl)pyrrolidine HCl) excel in nucleophilic reactions due to minimal steric hindrance, whereas bulky phenoxy or aryl bromides (e.g., 3-(4-Bromo-2-methylphenoxy)pyrrolidine HCl) favor applications requiring steric control .
  • Chiral vs. Achiral Derivatives : Chiral pyrrolidine hydrochlorides (e.g., (3R)-3-(trifluoromethoxy)pyrrolidine HCl) demonstrate superior enantioselectivity in asymmetric synthesis compared to achiral analogs .
  • Halogen Effects : Bromine’s polarizability enhances leaving-group ability in SN2 reactions, while fluorine’s electronegativity improves pharmacokinetic properties .

Biological Activity

3-(Bromomethyl)pyrrolidine hydrochloride (CAS No. 1353979-58-4) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C5_5H11_{11}BrClN
  • Molecular Weight : 201.51 g/mol
  • Structure : Contains a five-membered nitrogen-containing heterocycle, which is characteristic of many biologically active compounds.

This compound acts primarily as an alkylating agent . The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This reactivity can lead to:

  • Inhibition of enzyme activity.
  • Modification of receptor functions.
  • Potential cytotoxic effects through DNA alkylation.

Antimicrobial Activity

Research indicates that compounds related to pyrrolidine structures exhibit antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit growth in various bacterial strains, including Gram-positive pathogens, by disrupting cell wall synthesis and biofilm formation .

Case Study: Inhibition of Mycobacterium abscessus

A study focused on developing inhibitors against Mycobacterium abscessus identified compounds that bind to the TrmD enzyme, crucial for bacterial survival. Among the tested compounds, those incorporating the pyrrolidine structure demonstrated significant binding affinity and inhibition of bacterial growth in vitro .

Enzyme Inhibition

This compound has been explored as a potential inhibitor for various enzymes, including those involved in antibiotic resistance mechanisms. The compound's ability to modify enzyme activity through covalent bonding suggests its utility in designing new therapeutic agents against resistant bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3-(Chloromethyl)pyrrolidine hydrochlorideAlkylating agentModerate enzyme inhibition
3-(Iodomethyl)pyrrolidine hydrochlorideAlkylating agentHigh reactivity but lower stability
3-(Hydroxymethyl)pyrrolidine hydrochlorideAlkylating agentReduced reactivity; used in specific synthesis routes

The unique characteristics of this compound lie in its balance between reactivity and stability compared to its chloro and iodo analogs, making it a versatile intermediate in organic synthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, compounds with similar structures often exhibit varied absorption, distribution, metabolism, and excretion (ADME) properties due to their chemical nature. The presence of the pyrrolidine ring can influence solubility and permeability across biological membranes.

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